

"2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide" molecular weight

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Compound of Interest

Compound Name: 2-bromo-1-pyrimidin-4-yl-ethanone
Hydrobromide

Cat. No.: B1280672

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Technical Guide: 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the potential biological significance of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a heterocyclic ketone with potential applications as a building block in organic synthesis and as a biologically active agent. Below is a summary of its key quantitative data.

Property	Value	Reference
Molecular Weight	281.94 g/mol	[1]
Molecular Formula	C ₆ H ₆ Br ₂ N ₂ O	[1]
CAS Number	845267-57-4	[1]
Purity	Typically ≥95%	[1]
Physical Form	Solid	
IUPAC Name	2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide	[1]

Experimental Protocol: Synthesis

While a specific literature procedure for the synthesis of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** was not identified, a general and environmentally benign protocol for the α -bromination of acetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation can be adapted. This method offers high yields and reduced reaction times.

Reaction Scheme:

Materials:

- 1-(pyrimidin-4-yl)ethan-1-one
- N-Bromosuccinimide (NBS)
- Water (deionized)
- Ultrasonic bath (18-25 kHz, 300 W)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Thin Layer Chromatography (TLC) apparatus

- Silica gel for column chromatography
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
- Rotary evaporator

Procedure:

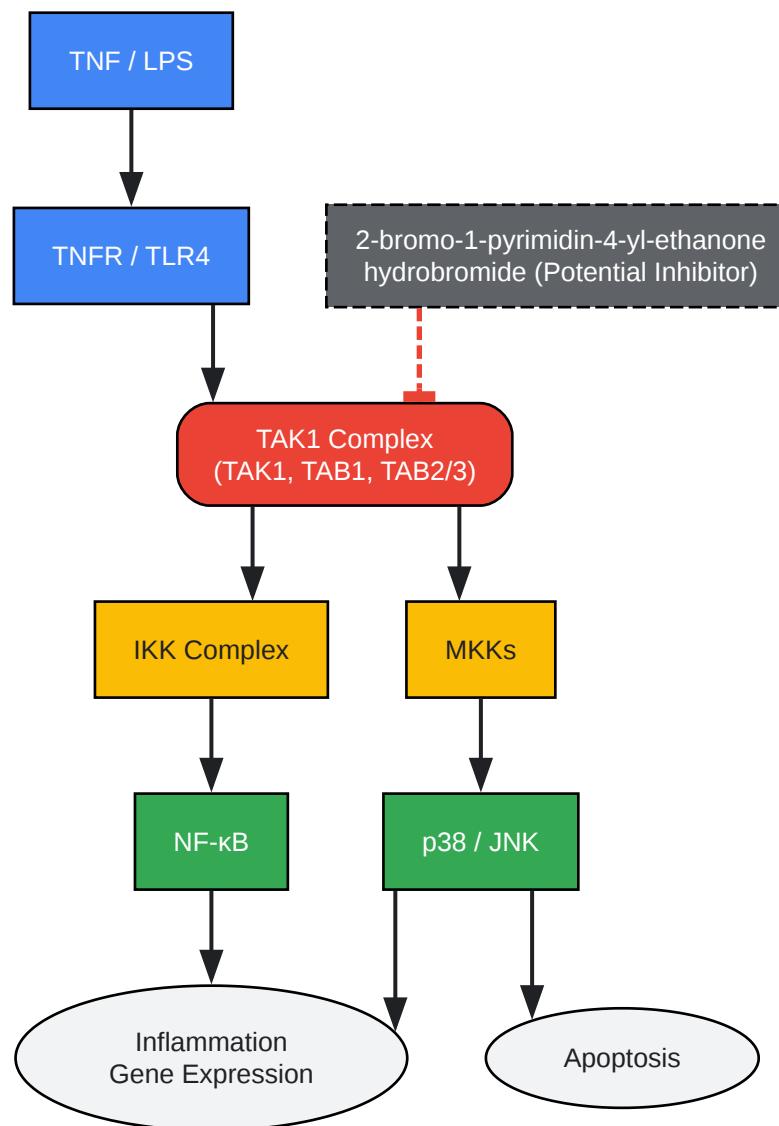
- In a round-bottom flask, dissolve 1-(pyrimidin-4-yl)ethan-1-one (1.0 eq) in water.
- Add N-bromosuccinimide (1.0 eq) to the solution.
- Place the flask in an ultrasonic bath and irradiate at 18-25 kHz with a power of 300 W.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically within 15-20 minutes), transfer the reaction mixture to a separatory funnel.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(pyrimidin-4-yl)ethan-1-one.
- For the hydrobromide salt, the purified product can be treated with a solution of HBr in a suitable solvent.

Potential Biological Activity and Signaling Pathway

While the specific biological target of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** is not definitively established in the available literature, compounds with similar structural motifs are known to act as inhibitors of various kinases. One such prominent target is the Transforming Growth Factor- β -Activated Kinase 1 (TAK1).

TAK1 is a key signaling node in inflammatory pathways. It is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the activation of NF- κ B and p38/JNK signaling pathways in response to stimuli such as tumor necrosis factor (TNF) and lipopolysaccharide (LPS)[1]. The inhibition of TAK1 is a promising therapeutic strategy for inflammatory diseases and certain types of cancer[1][2].

Below is a diagram illustrating the central role of TAK1 in inflammatory signaling and the points of intervention by a potential inhibitor.

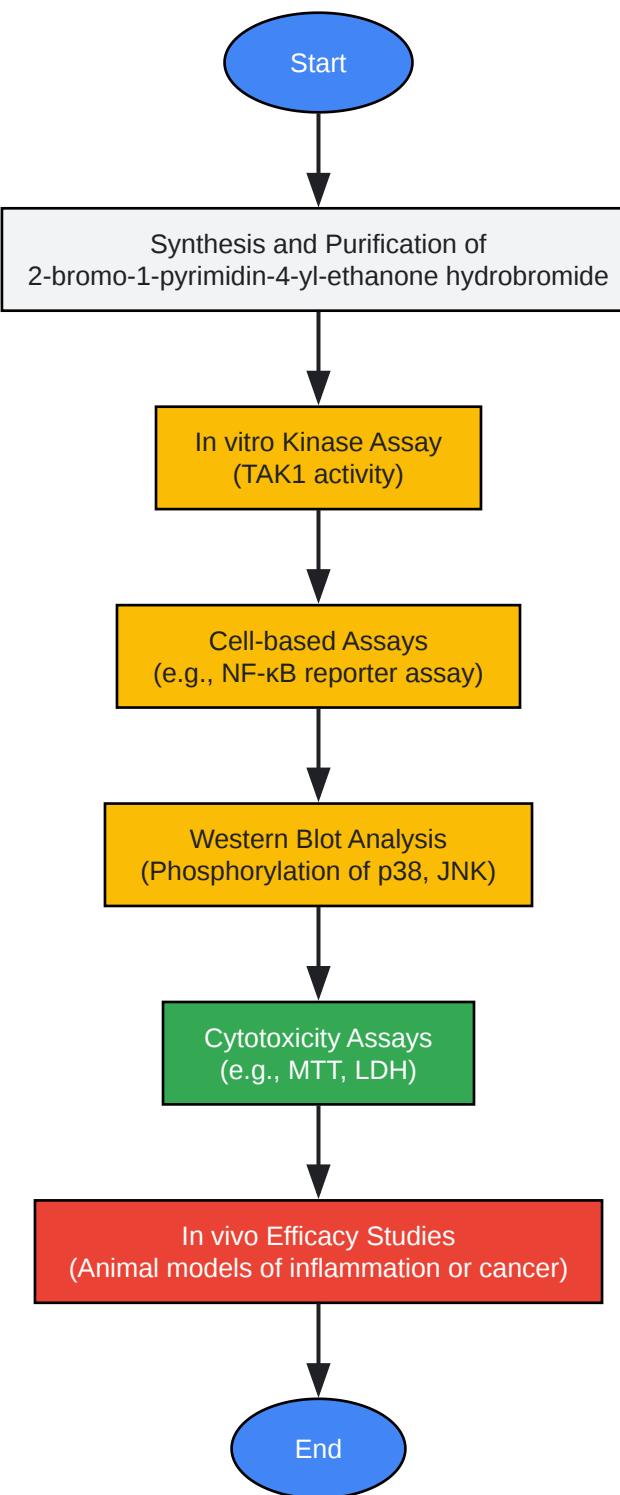
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Caption: TAK1 signaling pathway and potential inhibition.

The inhibition of TAK1 by a molecule like **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** could block the downstream activation of both the NF-κB and p38/JNK pathways, thereby reducing the expression of inflammatory genes. This makes it a compound of interest for further investigation in the context of inflammatory diseases and oncology.

Experimental Workflow for Target Validation

To ascertain if **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** indeed inhibits TAK1, a structured experimental workflow is necessary.



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Caption: Experimental workflow for TAK1 inhibitor validation.

This workflow outlines a logical progression from compound synthesis to in vivo testing, allowing for a thorough evaluation of the compound's potential as a TAK1 inhibitor.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The synthesis protocol provided is a general adaptation and should be performed with appropriate safety precautions in a laboratory setting. The biological activity described is based on the structural class of the compound and requires experimental validation.

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References

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